molecular formula C23H23N3O3S2 B2688821 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide CAS No. 1260925-54-9

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2688821
CAS No.: 1260925-54-9
M. Wt: 453.58
InChI Key: LQAUAYJPEBICBF-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including thiophene and pyrimidine rings, makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions

    Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Thiophene Group: The thiophene ring is introduced via a substitution reaction, often using thiophene-2-carboxaldehyde as a starting material.

    Attachment of Phenylpropyl Group: The final step involves the acylation of the intermediate compound with 3-phenylpropylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows for strong binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,4-dioxo-3-[2-(furan-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide
  • 2-{2,4-dioxo-3-[2-(pyridin-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide

Uniqueness

Compared to similar compounds, 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide exhibits unique electronic properties due to the presence of the thiophene ring

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c27-20(24-12-4-8-17-6-2-1-3-7-17)16-26-19-11-15-31-21(19)22(28)25(23(26)29)13-10-18-9-5-14-30-18/h1-3,5-7,9,11,14-15,19,21H,4,8,10,12-13,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKOMKDLJGBUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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